molecular formula C10H12O3 B2598340 Methyl 2-(4-hydroxyphenyl)propanoate CAS No. 65784-33-0

Methyl 2-(4-hydroxyphenyl)propanoate

Cat. No.: B2598340
CAS No.: 65784-33-0
M. Wt: 180.203
InChI Key: QOHGMEYPUKSMST-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids It is characterized by a phenyl ring substituted with a hydroxy group at the para position and an ester functional group

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells are diverse and context-dependent. It has been reported to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxyphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson ether synthesis, where 4-hydroxyphenylpropanoic acid is first converted to its corresponding alkoxide using a strong base like sodium hydride, followed by reaction with methyl iodide to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-hydroxyphenylacetone or 4-hydroxybenzaldehyde.

    Reduction: 2-(4-hydroxyphenyl)propanol.

    Substitution: Various alkyl or acyl derivatives of the hydroxy group.

Scientific Research Applications

Methyl 2-(4-hydroxyphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylpropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Methyl 2-(4-hydroxyphenyl)propanoate can be compared with other similar compounds such as:

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a different position of the ester group.

    Ethyl 2-(4-hydroxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxy group at the meta position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHGMEYPUKSMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a mixture of 12ml of hydroiodic acid, 90ml of acetic acid and 1g of phosphorus 10g of 2-(4-methoxyphenyl)propionic acid was refluxed for 3 hours and the reaction mixture was concentrated. 20ml of methanol and 2ml of sulfuric acid were added to the residue and the mixture was refluxed for one hour. After the methanol was concentrated, the water was added to the residue and extracted with ether. The extract was washed over magnesium sulfate and the ether was distilled off. The residue was distilled under reduced pressure to give the object compound having b.p. 150° - 153° C/6mm Hg in a yield of 6.7g (67%)
Quantity
90 mL
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12 mL
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Synthesis routes and methods II

Procedure details

A solution of methyl 2-(4'-trimethylsilyloxyphenyl)ethanoate (34.3 mmole) in dimethoxyethane (10 ml) was added dropwise to the reaction, the temperature rising to -30° C. before cooling to -70° C. This cold reaction mix was added dropwise to a solution of methyliodide (0.16 mole) in dimethoxyethane (20 ml) cooled to -70° C. The mixture was stirred at room temperature overnight before removing the solvent by evaporation. The residue was stirred with dilute HCl and extracted with dichloromethane, washed with saturated NaHCO3 solution, dried (MgSO4) and the product isolated by evaporation. Distillation of the crude product gave MHPP (yield 88%).
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34.3 mmol
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10 mL
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0.16 mol
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20 mL
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Yield
88%

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